N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0691631
InChI: InChI=1S/C16H14N4O2/c17-15-12-8-4-5-9-13(12)16(18-15)20-19-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21)(H2,17,18,20)
SMILES: C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N
Molecular Formula: C16H14N4O2
Molecular Weight: 294.31 g/mol

N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide

CAS No.:

Cat. No.: VC0691631

Molecular Formula: C16H14N4O2

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide -

Specification

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
IUPAC Name N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide
Standard InChI InChI=1S/C16H14N4O2/c17-15-12-8-4-5-9-13(12)16(18-15)20-19-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21)(H2,17,18,20)
Standard InChI Key YYYFPMXOLTWWHG-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N
SMILES C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N
Canonical SMILES C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator